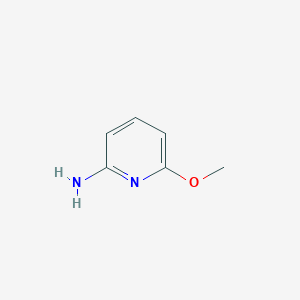![molecular formula C27H39PSi3 B105771 Phosphine, tris[p-(trimethylsilyl)phenyl]- CAS No. 18848-96-9](/img/structure/B105771.png)
Phosphine, tris[p-(trimethylsilyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, tris[p-(trimethylsilyl)phenyl]- is an organophosphorus compound with the molecular formula C27H39PSi3. It is characterized by the presence of three 4-(trimethylsilyl)phenyl groups attached to a central phosphorus atom. This compound is known for its steric bulk and stability, making it a valuable ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine, tris[p-(trimethylsilyl)phenyl]- can be synthesized through several methods:
Reaction of alkali metal phosphides: Alkali metal phosphides such as sodium phosphide, potassium phosphide, or lithium phosphide react with chlorotrimethylsilane or fluorotrimethylsilane in solvents like 1,2-dimethoxyethane or diethyl ether.
Reaction of sodium-potassium alloy with phosphorus: Sodium-potassium alloy reacts with white or red phosphorus in refluxing 1,2-dimethoxyethane for 24 hours, followed by the addition of chlorotrimethylsilane and heating at reflux for 72 hours.
Reaction of piperidinodichlorophosphine with lithium powder: Piperidinodichlorophosphine reacts with lithium powder and chlorotrimethylsilane in refluxing tetrahydrofuran.
Reaction of phosphine with trimethylsilyl triflate: Phosphine reacts with an excess of trimethylsilyl triflate in the presence of a tertiary amine in an inert solvent like diethyl ether at low temperature.
Reaction of phosphorus trichloride with magnesium and chlorotrimethylsilane: This method yields the compound with a moderate yield.
Análisis De Reacciones Químicas
Phosphine, tris[p-(trimethylsilyl)phenyl]- undergoes several types of chemical reactions:
Aplicaciones Científicas De Investigación
Phosphine, tris[p-(trimethylsilyl)phenyl]- has several scientific research applications:
Coordination Chemistry: Due to its steric bulk and stability, it is used as a ligand in coordination chemistry to stabilize metals in low oxidation states.
Electronic Properties Investigation: It serves as a model compound for investigating the electronic properties of sterically unencumbered phosphines.
Mecanismo De Acción
The mechanism by which phosphine, tris(4-(trimethylsilyl)phenyl)- exerts its effects involves its ability to act as a ligand and stabilize metal centers. The steric bulk provided by the trimethylsilyl groups shields the phosphorus atom, allowing it to interact selectively with certain metal cations. This selective interaction is crucial for its role in catalysis and coordination chemistry .
Comparación Con Compuestos Similares
Phosphine, tris[p-(trimethylsilyl)phenyl]- can be compared with other similar compounds:
Tris(2-(trimethylsilyl)phenyl)phosphine: This compound also features trimethylsilyl groups but attached at the 2-position of the phenyl rings.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis-basic properties, this compound is used as an organocatalyst in various chemical reactions.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: This compound is used in electronic applications due to its strong polarity properties and π-electrons.
Phosphine, tris[p-(trimethylsilyl)phenyl]- stands out due to its unique steric bulk and stability, making it a valuable ligand in coordination chemistry and catalysis.
Propiedades
Número CAS |
18848-96-9 |
|---|---|
Fórmula molecular |
C27H39PSi3 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
tris(4-trimethylsilylphenyl)phosphane |
InChI |
InChI=1S/C27H39PSi3/c1-29(2,3)25-16-10-22(11-17-25)28(23-12-18-26(19-13-23)30(4,5)6)24-14-20-27(21-15-24)31(7,8)9/h10-21H,1-9H3 |
Clave InChI |
JBGZDPADFXLUTA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
Key on ui other cas no. |
18848-96-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





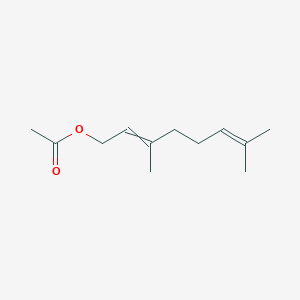
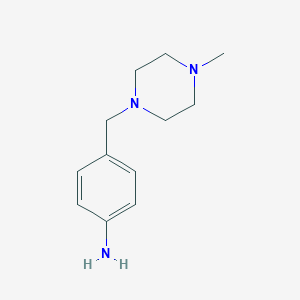
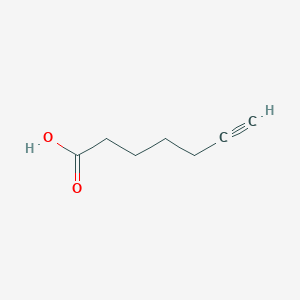

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)
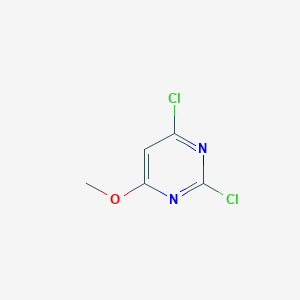
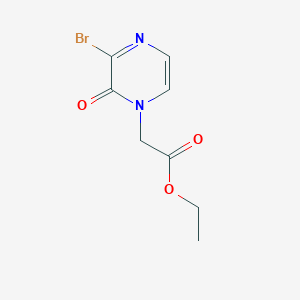
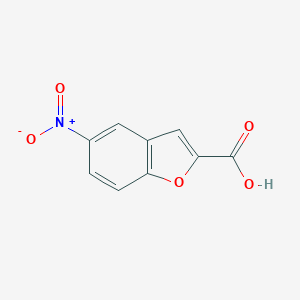
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)
